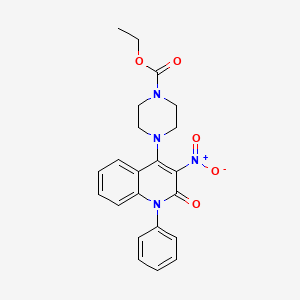

4-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

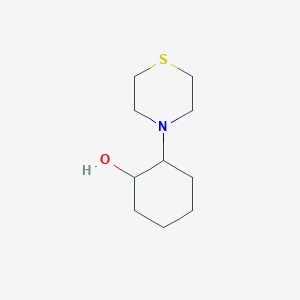

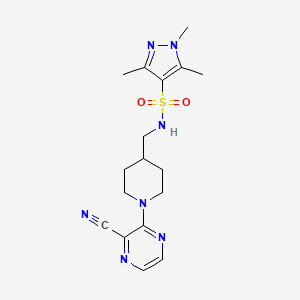

The compound “4-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide” is a complex organic molecule. It contains several functional groups, including a benzamide group, a pyridazine ring, and methoxy groups .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The presence of the benzamide group and the pyridazine ring would likely contribute to the rigidity of the molecule, while the methoxy groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridazine ring and the benzamide group. The pyridazine ring is a heterocyclic compound and may undergo reactions typical of such structures. The benzamide group could potentially undergo hydrolysis, forming an amine and a carboxylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzamide group and the pyridazine ring could potentially increase the compound’s melting and boiling points compared to simpler organic molecules. The methoxy groups could also increase the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación

Metabolic Properties and Antineoplastic Potential

A study on a structurally similar compound, JS-38, revealed its metabolism and disposition in rats, highlighting its unique pharmacologic property of accelerating bone-marrow cell formation. This suggests potential applications in oncology and regenerative medicine (Zhang et al., 2011).

Chemical Synthesis and Structural Analysis

Research on benzamides similar to the compound has led to the development of new synthetic methods. For instance, the Bischler-Napieralski reaction was used to synthesize and analyze the structure of related compounds, contributing to the understanding of benzamide chemistry (Browne et al., 1981).

Antimicrobial and Docking Studies

The synthesis of related benzamides has been explored for their antimicrobial properties. For example, the study by Talupur et al. (2021) involved synthesizing and characterizing benzamide derivatives, including molecular docking studies, to understand their interaction with biological targets (Talupur et al., 2021).

Crystal Structure and Supramolecular Aggregation

Research on similar benzamides has also focused on their crystal structures and supramolecular interactions. Kranjc et al. (2012) investigated the crystal structures of related compounds, providing insights into their molecular interactions (Kranjc et al., 2012).

Synthesis and Structural Elucidation

The synthesis and structural elucidation of benzamides related to the compound , such as the study by Bhaskar et al. (2019), contribute to the broader understanding of this class of compounds (Bhaskar et al., 2019).

Anti-Tubercular Applications

Nimbalkar et al. (2018) synthesized benzamide derivatives for potential anti-tubercular applications, showcasing the versatility of these compounds in addressing infectious diseases (Nimbalkar et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

4-[4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]butanoylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O5/c1-31-19-11-7-16(14-20(19)32-2)18-10-12-22(29)27(26-18)13-3-4-21(28)25-17-8-5-15(6-9-17)23(24)30/h5-12,14H,3-4,13H2,1-2H3,(H2,24,30)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKOQVIJVXFUIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=C(C=C3)C(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamido)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1,1'-Biphenyl]-4-yl-5,8-dimethoxyquinoline](/img/structure/B2449973.png)

![4-methyl-N-[(4-{[2-(4-methylbenzoyl)hydrazino]carbonyl}benzyl)oxy]benzenecarboxamide](/img/structure/B2449975.png)

![5,6-dichloro-N-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2449979.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,5-dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2449986.png)

![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(prop-2-en-1-yl)phenoxy]oxan-3-yl]acetamide](/img/structure/B2449989.png)

![N-[2,2-dimethyl-3-(morpholin-4-yl)propyl]-N-methylprop-2-enamide](/img/structure/B2449991.png)